N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide
Description
The compound N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide features a 1,3,5-triazine core substituted with dimethylamino and piperidin-1-yl groups at positions 4 and 6, respectively. A methyl-isoxazole-5-carboxamide moiety is attached via a methylene bridge to the triazine ring.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-21(2)14-18-12(10-16-13(23)11-6-7-17-24-11)19-15(20-14)22-8-4-3-5-9-22/h6-7H,3-5,8-10H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYIGLAPGSQBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a unique combination of functional groups that contribute to its biological activity:
- Triazine moiety : Known for its role in enzyme inhibition.
- Dimethylamino group : Enhances solubility and interaction with biological targets.
- Piperidine ring : Provides structural rigidity and potential for receptor binding.
- Isoxazole carboxamide : Imparts additional reactivity and biological relevance.
Preliminary studies indicate that this compound acts primarily as an inhibitor of Poly ADP-ribose polymerase 1 (PARP1), a key enzyme involved in DNA repair mechanisms. The compound demonstrates low micromolar IC50 values, suggesting significant potency against cancer cells that rely on PARP1 for survival under genotoxic stress .
Biological Activity Overview
The following table summarizes the biological activity and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains triazine and isoxazole | Inhibits PARP1 (IC50 < 5 μM) |
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
The combination of triazine and isoxazole structures enhances binding capabilities compared to simpler analogs .
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and colorectal cancers. For example, a study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
Synergistic Effects with Other Agents
Research has also explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The findings suggest that co-treatment enhances cytotoxicity compared to monotherapy, indicating a potential strategy for overcoming drug resistance in cancer treatment .
Comparison with Similar Compounds
Structural Analog Analysis
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Findings
a) Heterocyclic Amine Substituents
- Piperidin-1-yl vs. Pyrrolidin-1-yl : The target compound’s piperidine ring (6-membered) may enhance solubility and target binding compared to the pyrrolidine analog (5-membered) due to increased flexibility and basicity .
- Morpholine vs.
b) Functional Group Variations
- Isoxazole Carboxamide vs. Thiophene Isoxazole : The thiophene group in may confer greater lipophilicity, whereas the target compound’s isoxazole-5-carboxamide could enhance hydrogen-bonding interactions with biological targets .
- Carboxamide vs. Urea/Sulfonylurea : Urea and sulfonylurea groups () are associated with enzyme inhibition (e.g., acetolactate synthase in herbicides), while carboxamides are common in kinase inhibitors, suggesting divergent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
